molecular formula C9H15N3O B13084337 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide

1-(cyanomethyl)-N-methylpiperidine-4-carboxamide

Cat. No.: B13084337
M. Wt: 181.23 g/mol
InChI Key: YHSKVCBQNIOSQF-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-N-methylpiperidine-4-carboxamide is a piperidine-derived carboxamide featuring a cyanomethyl substituent and an N-methylcarboxamide group.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(cyanomethyl)-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C9H15N3O/c1-11-9(13)8-2-5-12(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3,(H,11,13)

InChI Key

YHSKVCBQNIOSQF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCN(CC1)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of N-methylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another method involves the use of cyanoacetamide derivatives. The cyanoacetamide is reacted with N-methylpiperidine under basic conditions to form the desired product. This reaction can be carried out in solvents such as ethanol or methanol, with the addition of a catalytic amount of piperidine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and temperature control ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(cyanomethyl)-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(cyanomethyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The cyanomethyl group can participate in nucleophilic addition reactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Structural Analogues in Cyclohexane and Cyclopentane Carboxamide Series

Compounds with similar backbones but differing in ring size, substituents, or functional groups are synthesized via Strecker-type or copper-catalyzed multicomponent reactions (Table 1) .

Table 1: Comparative Data for Cyanomethyl-Substituted Carboxamides

Compound Name Ring Type Substituents Yield (%) Melting Point (°C) Reference
1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d) Cyclohexane Phenyl 85 135
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclohexanecarboxamide (3e) Cyclohexane 4-Methylphenyl 95 83
1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f) Cyclohexane 4-Methoxyphenyl 97 103
1-(Phenylamino)cyclohexanecarboxamide (2d) Cyclohexane Phenyl (no cyanomethyl) 85 148
1-[(4-Methylphenyl)amino]cyclohexanecarboxamide (2e) Cyclohexane 4-Methylphenyl (no cyanomethyl) 85 154

Key Observations :

  • Effect of Cyanomethyl Group: The presence of a cyanomethyl substituent reduces melting points compared to non-cyanomethyl analogs (e.g., 3d vs. 2d: 135°C vs. 148°C). This suggests increased molecular flexibility or reduced crystallinity due to the bulky cyanomethyl group .
  • Substituent Influence : Electron-donating groups (e.g., 4-methoxyphenyl in 3f) slightly increase melting points compared to 4-methylphenyl (3e: 103°C vs. 83°C), likely due to enhanced intermolecular interactions .

Piperidine-Based Carboxamide Derivatives

Piperidine carboxamides with varying substituents highlight the role of functional groups in modulating properties (Table 2):

Table 2: Piperidine Carboxamide Derivatives

Compound Name Substituents Key Properties Reference
1-Phenylcarbamoylpiperidine-4-carboxamide (2) Phenylcarbamoyl White solid, synthesized via hydrazine hydrate reaction
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide Chloropyrimidinyl CAS: 1281185-16-7; used as pharmaceutical intermediate
1-(4-Aminophenyl)-N-methylpiperidine-4-carboxamide 4-Aminophenyl Purity: 95+%; MDL: MFCD11918341

Key Observations :

  • Synthetic Flexibility : Piperidine carboxamides are synthesized via diverse routes, including hydrazine-mediated reactions () and copper-catalyzed couplings () .

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